Cas no 1242855-06-6 (3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)
![3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one structure](https://ja.kuujia.com/scimg/cas/1242855-06-6x500.png)
3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 化学的及び物理的性質
名前と識別子
-
- 3-benzylsulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 3-(benzylthio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 3-(benzylthio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
-
- インチ: 1S/C19H16N4O2S/c1-25-16-9-5-8-15(12-16)22-10-11-23-17(18(22)24)20-21-19(23)26-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3
- InChIKey: FGUMAXREFFPIPM-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1=NN=C2C(N(C([H])=C([H])N21)C1C([H])=C([H])C([H])=C(C=1[H])OC([H])([H])[H])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 526
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 85.6
3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-5050-1mg |
3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
1242855-06-6 | 1mg |
$54.0 | 2023-09-10 |
3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
9. Book reviews
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-oneに関する追加情報
Comprehensive Analysis of 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS No. 1242855-06-6)
The compound 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS No. 1242855-06-6) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a triazolopyrazine core with a benzylsulfanyl moiety and a 3-methoxyphenyl substituent, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its pharmacokinetic properties and bioactivity, as it exhibits favorable interactions with various biological targets.
In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine and targeted therapy. The triazolopyrazine scaffold, present in this compound, is known for its versatility in binding to enzymes and receptors, making it a valuable framework for designing next-generation therapeutics. The benzylsulfanyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability—a critical factor in drug formulation.
The 3-methoxyphenyl substituent in 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one introduces an additional layer of complexity, as methoxy groups are often associated with enhanced metabolic stability and selective binding. This structural feature aligns with current trends in structure-activity relationship (SAR) studies, where subtle modifications can significantly alter a compound's efficacy and safety profile. Scientists are actively exploring its potential in neurodegenerative diseases and inflammatory disorders, given the growing prevalence of these conditions globally.
From a synthetic chemistry perspective, the preparation of 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves multi-step reactions, including cyclization and functional group interconversion. The compound's CAS No. 1242855-06-6 serves as a unique identifier in chemical databases, facilitating research collaboration and intellectual property management. Its purity and stability are critical for preclinical studies, where reproducibility is paramount.
As the pharmaceutical industry shifts toward personalized medicine, compounds like 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one are being evaluated for their polypharmacology potential—the ability to interact with multiple targets simultaneously. This approach is particularly relevant in cancer research and autoimmune diseases, where complex pathways require multifaceted interventions. The compound's molecular docking properties are also being investigated using computational chemistry tools, a rapidly growing field due to the rise of AI-driven drug discovery.
In conclusion, 3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS No. 1242855-06-6) represents a compelling area of research with broad implications for drug development. Its structural ingenuity and potential therapeutic applications position it as a molecule of interest in both academic and industrial settings. Future studies will likely focus on optimizing its ADME (absorption, distribution, metabolism, and excretion) profile and exploring its mechanistic role in disease modulation.
1242855-06-6 (3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one) 関連製品
- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)
- 1361500-50-6(3-(Chloromethyl)-6-(difluoromethyl)-4-methylpyridine-2-methanol)
- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)
- 89401-58-1(4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)
- 916056-79-6(Reproxalap)
- 1417518-37-6(3-Bromo-2-isopropylpyridine)
- 1805377-40-5(3-Bromo-2-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 2171150-61-9(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopyridine-3-carboxylic acid)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)
- 937604-42-7(2-4-(trifluoromethyl)phenyl-1,3-thiazolidine)




